molecular formula C14H20N2O2S B8287366 [1-(5-Methylsulfanyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

[1-(5-Methylsulfanyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No. B8287366
M. Wt: 280.39 g/mol
InChI Key: DQWBWVJGAMNIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

In a Biotage microwave vial was placed [1-(5-iodo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (500 mg, 1.39 mmol), sodium thiomethoxide (292 mg, 4.17 mmol) and Xantphos (80 mg, 0.14 mmol). The vial was flushed with Ar. 1,4-Dioxane (7.5 ml) and Et3N (0.48 mL, 2.78 mmol) were added. Ar was bubbled through the reaction solution for 15 minutes. Pd2(dba)3 (65 mg, 0.07 mmol) was added and the reaction was thermally heated to 100° C. After 8 h, the reaction was transferred to a separatory funnel, diluted with saturated NaHCO3 and brine, and extracted with EtOAc (2×50 mL). The combined organic layers were dried, filtered and evaporated to give a black oil. Flash chromatography (10 g silica, 0-10% MeOH in DCM) yielded 300 mg of [1-(5-methylsulfanyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester as a dark oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
292 mg
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
65 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:11]2[CH:16]=[CH:15][C:14](I)=[CH:13][N:12]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[CH3:19][S-:20].[Na+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CCN(CC)CC>C([O-])(O)=O.[Na+].[Cl-].[Na+].O.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO.O1CCOCC1>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1([C:11]2[CH:16]=[CH:15][C:14]([S:20][CH3:19])=[CH:13][N:12]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,5.6,7.8.9,11.12.13.14.15|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=C1)I)=O
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
292 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
80 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
65 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with Ar
CUSTOM
Type
CUSTOM
Details
Ar was bubbled through the reaction solution for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a black oil

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=C1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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